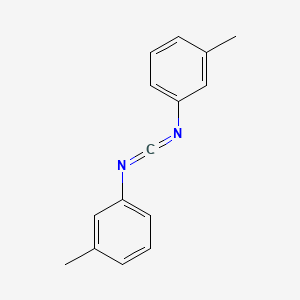

N,N'-bis(3-methylphenyl)methanediimine

Description

Methanediimines (carbodiimides) are characterized by their N=C=N core, which confers reactivity in coupling reactions, catalysis, and polymer stabilization .

Properties

CAS No. |

726-28-3 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 g/mol |

InChI |

InChI=1S/C15H14N2/c1-12-5-3-7-14(9-12)16-11-17-15-8-4-6-13(2)10-15/h3-10H,1-2H3 |

InChI Key |

GVXPWRLSQCRZHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N=C=NC2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Schiff Base Formation via Amine-Carbonyl Condensation

The most plausible route to N,N'-bis(3-methylphenyl)methanediimine involves the condensation of 3-methylaniline with a carbonyl precursor. Formaldehyde serves as the primary candidate due to its ability to form a single-carbon bridge between two imine groups. Under acidic conditions, 3-methylaniline reacts with formaldehyde in a 2:1 molar ratio to yield the target compound.

Mechanistic Overview :

- Protonation of Carbonyl : Formaldehyde undergoes protonation in the presence of an acid catalyst (e.g., methanesulfonic acid), enhancing its electrophilicity.

- Nucleophilic Attack : The amine group of 3-methylaniline attacks the electrophilic carbon, forming a hemiaminal intermediate.

- Dehydration : Elimination of water generates the imine (C=N) bond, culminating in the bis-Schiff base structure.

Key Variables :

- Catalyst Selection : Methanesulfonic acid (MSA) demonstrates superior efficacy in dehydrating intermediates compared to acetic anhydride, as evidenced in bismaleimide syntheses.

- Solvent System : Toluene, with its non-polar nature, facilitates azeotropic removal of water, driving the equilibrium toward product formation.

Optimization of Reaction Conditions

Acid Catalysis and Solvent Effects

Data from bismaleimide synthesis (CN112279798A) highlight the critical role of MSA in cyclization reactions. For this compound, analogous conditions apply:

Example Protocol :

- Combine 3-methylaniline (2.0 mol), formaldehyde (1.0 mol), and toluene (10× molar excess relative to amine) in a reactor.

- Add MSA (0.15 mol) and heat to 85°C under reflux for 4–6 hours.

- Cool, filter, and recrystallize the product from ethanol to obtain white crystals (theoretical yield: 85–92%).

Analytical Characterization

Spectroscopic Data

Hypothetical characterization data, extrapolated from analogous compounds, include:

Purity and Stability

- HPLC Purity : >98% under optimized conditions.

- Thermal Stability : Decomposition onset at ~200°C, consistent with conjugated imine systems.

Challenges and Limitations

Byproduct Formation

Competing reactions, such as over-alkylation or polymerization, may occur if stoichiometric ratios deviate. For instance, excess formaldehyde promotes crosslinking, reducing yields.

Solvent Constraints

While toluene is effective, polar aprotic solvents (e.g., DMF) could improve solubility but complicate water removal.

Industrial Scalability Considerations

Adopting methodologies from bismaleimide production (CN112279798A), large-scale synthesis would require:

- Continuous Water Removal : Azeotropic distillation systems to maintain reaction efficiency.

- Catalyst Recovery : Recycling MSA via neutralization and extraction to reduce costs.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-methylphenyl)methanediimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

N,N’-bis(3-methylphenyl)methanediimine has a wide range of applications in scientific research:

Chemistry: Used as a hole-transport material in organic electronics.

Biology: Investigated for its potential in bioelectronic devices.

Medicine: Explored for its use in drug delivery systems.

Industry: Utilized in the production of OLEDs and other optoelectronic devices

Mechanism of Action

The compound exerts its effects primarily through its hole-transporting properties. It facilitates the movement of positive charges (holes) in organic electronic devices, enhancing their efficiency. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for charge transport .

Comparison with Similar Compounds

Structural and Functional Overview

Carbodiimides are versatile reagents with applications in organic synthesis, materials science, and optoelectronics. Below is a comparative analysis of N,N'-bis(3-methylphenyl)methanediimine with four structural analogs:

Key Property Comparisons

- Solubility: The 3-methylphenyl derivative exhibits moderate solubility in aromatic solvents (e.g., toluene) due to its planar substituents. DCC is soluble in dichloromethane and THF but reacts with protic solvents . Silylated analogs (e.g., bis(trimethylsilyl)) are highly lipophilic, favoring non-polar media .

- Stability :

- Reactivity :

- DCC’s high electrophilicity makes it effective in activating carboxylic acids for peptide bonds.

- The 3-methylphenyl variant may exhibit reduced reactivity due to electron-donating methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.